Spiro[3.4]octan-2-ylmethanamine;hydrochloride
Description
Spiro[3.4]octan-2-ylmethanamine hydrochloride is a bicyclic amine compound featuring a spirocyclic framework where two rings (a three-membered and a four-membered) share a single atom. The amine group is attached via a methylene bridge at the second position of the spiro[3.4]octane system, and the compound is stabilized as a hydrochloride salt. Its molecular formula is C₈H₁₅ClN, with a molecular weight of 161.67 g/mol . The structural uniqueness of this spiro system confers distinct physicochemical properties, making it a valuable intermediate in pharmaceutical and chemical synthesis.
Properties
IUPAC Name |
spiro[3.4]octan-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-7-8-5-9(6-8)3-1-2-4-9;/h8H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZNIFVRVJWXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.4]octan-2-ylmethanamine;hydrochloride typically involves the reaction of a spirocyclic ketone with an amine under acidic conditions. One common method includes the following steps:
Formation of Spirocyclic Ketone: The starting material, a cyclohexanone derivative, undergoes a cyclization reaction to form the spirocyclic ketone.
Amination: The spirocyclic ketone is then reacted with methanamine in the presence of a reducing agent such as sodium borohydride.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.4]octan-2-ylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Spiro[3.4]octan-2-ylmethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Spiro[3.4]octan-2-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The spirocyclic structure provides rigidity, which can enhance the binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Differences
Spiro[2.4]heptan-1-amine Hydrochloride (CAS 17202-53-8)
- Spiro System : [2.4]heptane (smaller rings: two-membered and four-membered).
- Molecular Formula : C₇H₁₃ClN.
- Molecular Weight : 149.64 g/mol.
- Key Difference : The amine group is directly attached to the spiro carbon (position 1) rather than via a methylene bridge. This reduces steric bulk and may alter solubility and reactivity .
Spiro[3.4]octan-1-amine Hydrochloride (CAS 1378527-98-0)
- Spiro System : [3.4]octane (same as the target compound).
- Molecular Formula : C₈H₁₆ClN.
- Molecular Weight : 161.67 g/mol.
- Key Difference : The amine is positioned directly on the spiro carbon (position 1), eliminating the methylene linker. This structural variation could impact hydrogen-bonding capacity and biological target interactions .
6-(Aminomethyl)spiro[3.3]heptan-2-ol Hydrochloride
- Spiro System : [3.3]heptane.
- Molecular Formula: C₈H₁₆ClNO.
- Molecular Weight : 193.67 g/mol.
5-Oxa-2-azaspiro[3.4]octane Hydrochloride
Physicochemical Properties
While specific data for Spiro[3.4]octan-2-ylmethanamine hydrochloride (e.g., melting point, logP) are unavailable in the provided evidence, comparisons can be inferred:
- Solubility: The hydrochloride salt form enhances aqueous solubility compared to free bases. Compounds with hydroxyl groups (e.g., 6-(aminomethyl)spiro[3.3]heptan-2-ol HCl) exhibit higher polarity .
- Stability : Spiro systems generally offer conformational rigidity, reducing susceptibility to enzymatic degradation. Heteroatom-containing analogs (e.g., 5-oxa-2-azaspiro[3.4]octane) may further enhance stability .
Comparative Data Table
| Compound Name | Spiro System | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Feature |
|---|---|---|---|---|---|
| Spiro[3.4]octan-2-ylmethanamine HCl | [3.4]octane | C₈H₁₅ClN | 161.67 | Primary amine (methylene-linked), HCl | Methylene bridge at position 2 |
| Spiro[2.4]heptan-1-amine HCl | [2.4]heptane | C₇H₁₃ClN | 149.64 | Primary amine (direct attachment), HCl | Smaller spiro system |
| 6-(Aminomethyl)spiro[3.3]heptan-2-ol HCl | [3.3]heptane | C₈H₁₆ClNO | 193.67 | Hydroxyl, aminomethyl, HCl | Enhanced polarity |
| 5-Oxa-2-azaspiro[3.4]octane HCl | [3.4]octane | C₇H₁₂ClNO | 177.63 | Ether, secondary amine, HCl | Heteroatoms in spiro rings |
Biological Activity
Spiro[3.4]octan-2-ylmethanamine;hydrochloride is a unique compound characterized by its spirocyclic structure and amine functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions, which modulate the activity of these targets. The spiro structure contributes to its binding specificity and affinity, making it a candidate for therapeutic applications.
Biological Activities
Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that spirocyclic amines may possess antimicrobial properties, potentially useful in treating infections.
- Anticancer Properties : Some spirocyclic compounds have been shown to inhibit cancer cell proliferation in vitro, indicating potential as anticancer agents.
- Neuroprotective Effects : There is emerging evidence that spirocyclic compounds may protect neuronal cells from damage, suggesting applications in neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound against various cancer cell lines. The results demonstrated that the compound inhibited cell growth in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM across different cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
In a neuroprotection study, this compound was administered to mice subjected to oxidative stress models. The compound significantly reduced markers of oxidative damage and improved behavioral outcomes in treated mice compared to controls. These findings support further investigation into its potential for treating neurodegenerative conditions.
Comparison with Related Compounds
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| Spiro[3.4]octan-2-ylmethanamine | Spirocyclic Amine | Anticancer, Neuroprotective |
| Spiro[3.4]octan-5-one | Ketone | Antimicrobial |
| Methanamine hydrochloride | Simple Amine | Basic Amine Activity |
Q & A
Basic: How can synthetic routes for Spiro[3.4]octan-2-ylmethanamine hydrochloride be optimized to improve yield and purity?
Methodological Answer:
Synthetic optimization should focus on reaction parameters (temperature, solvent selection, catalyst loading) and purification techniques. For example, spirocyclic amines often require chiral resolution or recrystallization to enhance enantiomeric purity . Use HPLC (High-Performance Liquid Chromatography) with chiral columns to monitor enantiomeric excess, as described in purity assessments of structurally related spiro compounds like Liproxstatin-1 hydrochloride . Post-synthesis, ion-exchange chromatography can isolate the hydrochloride salt with minimal impurities.
Basic: What analytical techniques are critical for structural confirmation of Spiro[3.4]octan-2-ylmethanamine hydrochloride?
Methodological Answer:
Combine 1H/13C NMR to verify the spirocyclic core and amine proton environments. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and chloride adduct formation. X-ray crystallography is ideal for resolving stereochemical ambiguities, especially in spiro systems where spatial arrangement impacts biological activity . For hydrochloride salt verification, FT-IR can identify N–H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion absorption bands.
Basic: How should researchers design quality control protocols for batch-to-batch consistency?
Methodological Answer:
Implement ICH Q2(R1)-validated HPLC methods with UV detection (e.g., 220–280 nm) to quantify the compound and detect impurities. Use spiking experiments with known degradation products (e.g., free base or hydrolyzed derivatives) to validate specificity. For residual solvents, apply GC-MS per USP <467> guidelines . Stability studies under accelerated conditions (40°C/75% RH) can identify degradation pathways .
Advanced: What experimental strategies address contradictory data in biological activity assays (e.g., IC50 variability)?
Methodological Answer:
Contradictions may arise from assay conditions (e.g., cell line variability, redox state). Standardize protocols using positive controls (e.g., Liproxstatin-1 for ferroptosis inhibition) and replicate across multiple models . For in vitro studies, pre-treat cells with antioxidants to distinguish target-specific effects from redox interference. Use isothermal titration calorimetry (ITC) to validate direct target binding and rule out off-target interactions .
Advanced: How can mechanistic studies elucidate the role of Spiro[3.4]octan-2-ylmethanamine hydrochloride in ferroptosis inhibition?
Methodological Answer:
Employ lipid peroxidation assays (e.g., C11-BODIPY probe) to quantify membrane oxidative damage. Combine with GPX4 knockout/knockdown models to assess rescue efficacy, as demonstrated in Gpx4-deficient mice treated with Liproxstatin-1 . RNA-seq or western blotting can identify downstream pathways (e.g., NRF2, SLC7A11). For in vivo relevance, use ischemia/reperfusion injury models to evaluate tissue protection .
Advanced: What are best practices for resolving discrepancies between in vitro and in vivo pharmacokinetic data?
Methodological Answer:
Discrepancies often stem from metabolic instability or poor bioavailability. Perform hepatic microsomal assays to identify metabolic hotspots. Optimize formulation using hydrogel carriers (as in metformin hydrochloride studies) to enhance solubility and sustained release . Use LC-MS/MS to measure plasma/tissue concentrations and correlate with pharmacodynamic outcomes. Adjust dosing regimens based on allometric scaling from rodent to human models.
Advanced: How can structure-activity relationship (SAR) studies improve the potency of spirocyclic amines?
Methodological Answer:
Systematically modify substituents on the spiro core and amine group. For example, introduce electron-withdrawing groups (e.g., Cl, F) to enhance metabolic stability, as seen in Liproxstatin-1 derivatives . Use molecular docking to predict binding affinity to targets like GPX4 or ferroptosis-related enzymes. Validate SAR hypotheses with 3D-QSAR models and iterative synthesis cycles .
Basic: What safety protocols are essential for handling Spiro[3.4]octan-2-ylmethanamine hydrochloride in lab settings?
Methodological Answer:
Follow OSHA HCS guidelines : use PPE (gloves, lab coats, goggles) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste . Conduct acute toxicity screening in zebrafish or rodents to establish LD50 and inform handling precautions .
Advanced: How should researchers validate target engagement in complex biological systems?
Methodological Answer:
Use photoaffinity labeling or click chemistry probes to track compound localization in cells/tissues. Combine with CRISPR-Cas9-mediated gene editing to knockout putative targets and confirm functional dependency. For in vivo studies, employ PET/CT imaging with radiolabeled analogs to visualize biodistribution .
Advanced: What computational tools are effective for predicting the physicochemical properties of spirocyclic compounds?
Methodological Answer:
Leverage Schrödinger Suite or MOE for logP, pKa, and solubility predictions. Molecular dynamics simulations can assess membrane permeability and blood-brain barrier penetration. Validate predictions with experimental shake-flask solubility assays and PAMPA (Parallel Artificial Membrane Permeability Assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
